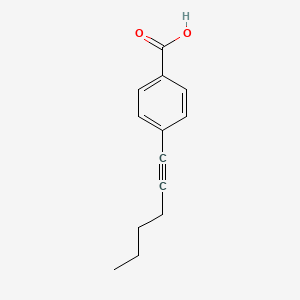

3-羟基-5-硝基苯甲醛

描述

3-Hydroxy-5-nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis, pharmaceuticals, and as a precursor for other chemical compounds. It is characterized by the presence of hydroxyl and nitro groups on the benzaldehyde structure, which significantly influence its chemical behavior and properties .

Synthesis Analysis

The synthesis of 3-Hydroxy-5-nitrobenzaldehyde has been improved from previous methods. Initially, 3,5-dinitrobenzoyl chloride was used as a starting material, which upon reduction yielded the corresponding benzaldehyde. Modifications in the literature have led to an optimized process where the amount of oxime used as a reagent was reduced by half, resulting in a higher yield of 90% . Other related compounds, such as dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes, have been synthesized and tested for biological activity, indicating the versatility of nitrobenzaldehyde derivatives in chemical synthesis .

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been conducted using density functional theory (DFT) calculations. These studies provide insights into the conformational stability, geometry optimization, and vibrational frequencies of the molecules. The computational analysis has been validated by comparing the simulated spectra with experimental FT-IR and FT-Raman measurements, showing good agreement .

Chemical Reactions Analysis

The reactivity of nitrobenzaldehyde derivatives has been explored in various chemical reactions. For instance, gold-catalyzed aromatizations have been used to construct hydroxyaminobenzaldehyde cores, demonstrating the potential of these compounds in complex organic transformations . Additionally, the nitro group's position relative to other substituents, such as hydroxyl groups, has been found to be crucial for the activity of these compounds as inhibitors of enzymes like catechol-O-methyltransferase (COMT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their functional groups. For example, the presence of electron-withdrawing nitro groups can affect the acidity and antioxidant activity of the compounds. Potentiometric titrations in non-aqueous solvents have been used to determine pKa values, providing information on the acidic properties of these molecules . The vibrational dynamics and molecular docking studies have also been used to explore the intermolecular interactions and potential biological activities of these compounds .

科学研究应用

合成和化学反应

3H5NBA的改进合成方案包括3,5-二硝基苯甲酰氯的还原,然后优化肟与底物的比例,显着减少了所用肟的量并实现了90%的收率(张文静,2009)。此外,3H5NBA与双金属席夫碱配合物的合成有关,证明了其在创建具有非线性光学和电化学传感器潜在应用的复杂分子结构方面的实用性(Salvador Celedón等,2016)。

分子相互作用和结构分析

3H5NBA的结构和分子相互作用已通过各种光谱技术进行了研究。例如,对4-羟基-3-甲氧基-5-硝基苯甲醛(一种密切相关的化合物)的综合研究利用傅里叶变换红外光谱(FT-IR)和FT-拉曼测量,以及密度泛函理论(DFT)计算,分析分子结构、振动光谱和电荷转移机制(A. Nataraj等,2011)。这些研究突出了该化合物在阐明硝基芳香族化合物中的分子内相互作用和电荷转移现象方面的潜力。

传感器开发

3H5NBA在传感器开发中显示出潜力,特别是用于检测水溶液中的重金属离子。一项研究证明了3H5NBA的腙衍生物可用于比色传感铜(ii)离子,具有高灵敏度、快速响应和可重复使用性。该传感器显示出0.34 μg L−1的检测限,展示了3H5NBA在环境监测和分析化学中的适用性(I. Abdulazeez等,2018)。

安全和危害

未来方向

The synthesis and study of biologically active compounds like 3-Hydroxy-5-nitrobenzaldehyde remain one of the most important and developing areas of organic and medicinal chemistry . Future research may focus on reducing costs and environmental impact during industrial production, as well as exploring new methods for their synthesis .

属性

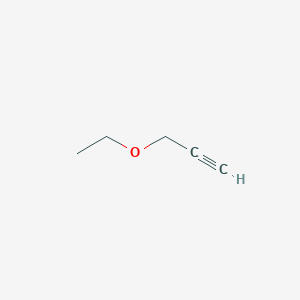

IUPAC Name |

3-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGPTXBGYDEOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441947 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193693-95-7 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key improvement in the synthesis of 3-Hydroxy-5-nitrobenzaldehyde described in the research?

A1: The research by [] presents an improved protocol for synthesizing 3-Hydroxy-5-nitrobenzaldehyde. The key improvement lies in optimizing the ratio of oxime to the starting material (3,5-dinitrobenzoyl chloride) from 2:1 to 1:1. This modification effectively reduces the required amount of oxime by half while achieving a high yield of 90%. You can find more details on this optimized synthesis in the paper: An Improved Protocol for the Synthesis of 3-Hydroxy-5-nitrobenzaldehyde [].

Q2: How does 3-Hydroxy-5-nitrobenzaldehyde function as a chemical sensor?

A2: Research by [] demonstrates the use of 3-Hydroxy-5-nitrobenzaldehyde as a building block for a copper(II) ion sensor. When 3-Hydroxy-5-nitrobenzaldehyde is reacted with 4-hydroxybenzoylhydrazide, it forms a hydrazone-based ligand (3-HNHBH). This ligand exhibits high selectivity towards copper(II) ions in aqueous solutions, indicated by a distinct color change upon binding. This colorimetric response allows for the detection of copper(II) ions at concentrations as low as 0.34 μg L−1. The selectivity of 3-HNHBH for copper(II) over other metal ions, like zinc and nickel, is supported by DFT calculations that reveal a unique "seesaw" coordination geometry and strong coulombic interactions specific to the copper(II) complex. For a deeper understanding of the sensor mechanism and its applications, refer to: A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)